p-Chloro-cis-cinnamic acid methyl ester p-Chloro-cis-cinnamic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17529720
InChI: InChI=1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4-
SMILES:
Molecular Formula: C10H9ClO2
Molecular Weight: 196.63 g/mol

p-Chloro-cis-cinnamic acid methyl ester

CAS No.:

Cat. No.: VC17529720

Molecular Formula: C10H9ClO2

Molecular Weight: 196.63 g/mol

* For research use only. Not for human or veterinary use.

p-Chloro-cis-cinnamic acid methyl ester -

Specification

Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
IUPAC Name methyl (Z)-3-(4-chlorophenyl)prop-2-enoate
Standard InChI InChI=1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4-
Standard InChI Key IIBXQGYKZKOORG-DAXSKMNVSA-N
Isomeric SMILES COC(=O)/C=C\C1=CC=C(C=C1)Cl
Canonical SMILES COC(=O)C=CC1=CC=C(C=C1)Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named methyl (Z)-3-(4-chlorophenyl)prop-2-enoate under IUPAC conventions . Alternative designations include 20754-24-9 (CAS Registry Number), SCHEMBL6315457 (laboratory code), and (Z)-Methyl 3-(4-chlorophenyl)acrylate . The cis designation in common nomenclature corresponds to the Z-stereochemistry, where the higher-priority groups (chlorophenyl and ester oxygen) reside on the same side of the double bond.

Molecular Architecture

X-ray crystallography data, though unavailable in provided sources, permits deduction of geometry from the SMILES string COC(=O)/C=C\C1=CC=C(C=C1)Cl\text{COC(=O)/C=C\C1=CC=C(C=C1)Cl} . Key features include:

  • A conjugated enoate system (C=C-C=O\text{C=C-C=O}) inducing planarity across C2-C3-C4

  • Chlorine substitution at C4' of the phenyl ring, creating a polarizable electron-withdrawing group

  • Methyl esterification at the carboxylate terminus, enhancing volatility compared to free acids

The 3D conformation (PubChem Conformer 6) shows a dihedral angle of 178.2° between the phenyl and ester planes, minimizing steric strain .

Table 1: Computed Physicochemical Properties

PropertyValueMethod
Molecular Weight196.63 g/molPubChem 2.2
XLogP33.2XLogP3 3.0
Hydrogen Bond Donors0Cactvs 3.4.8.18
Hydrogen Bond Acceptors2Cactvs 3.4.8.18
Rotatable Bonds3Cactvs 3.4.8.18
Topological Polar Surface Area26.3 ŲCactvs 3.4.8.18

Synthesis and Manufacturing

Esterification Pathways

While explicit synthetic protocols are absent from indexed sources, retro-synthetic analysis suggests feasible routes:

Route A: Acid-Catalyzed Esterification
p-Chloro-cis-cinnamic acid + MethanolH+Methyl ester + H2O\text{p-Chloro-cis-cinnamic acid + Methanol} \xrightarrow{\text{H}^+} \text{Methyl ester + H}_2\text{O}
This Fischer-Speier method would require refluxing with sulfuric acid or p-toluenesulfonic acid. The Z-stereochemistry implies either starting from cis-cinnamic acid or employing stereoretentive conditions.

Route B: Acyl Chloride Intermediates
p-Chloro-cis-cinnamic acidSOCl2Acyl chlorideMeOHMethyl ester\text{p-Chloro-cis-cinnamic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{MeOH}} \text{Methyl ester}
Thionyl chloride-mediated conversion ensures quantitative ester yields but risks racemization at the α-carbon without chiral auxiliaries.

Purification Challenges

The compound’s moderate lipophilicity (XLogP3 = 3.2) suggests solubility in dichloromethane or ethyl acetate. Column chromatography over silica gel with hexane/ethyl acetate gradients would resolve stereoisomers, though the absence of reported melting points complicates crystallization strategies.

Physicochemical Behavior

Spectroscopic Profiles

IR Spectroscopy: Expected peaks include:

  • ν(C=O)\nu(\text{C=O}): 1720–1740 cm1^{-1} (ester carbonyl)

  • ν(C=C)\nu(\text{C=C}): 1630–1650 cm1^{-1} (conjugated alkene)

  • ν(C-Cl)\nu(\text{C-Cl}): 550–750 cm1^{-1} (aryl chloride)

NMR Analysis (predicted):

  • 1H NMR^1\text{H NMR}: δ 3.78 (s, 3H, OCH3_3), δ 6.3 (d, 1H, CH2_2=C), δ 7.4–7.6 (m, 4H, Ar-H)

  • 13C NMR^{13}\text{C NMR}: δ 52.1 (OCH3_3), 123.4 (CH2_2=C), 140.2 (C=O), 134.5 (C-Cl)

Thermochemical Stability

The allylic ester group may undergo -sigmatropic rearrangements (Cope rearrangement) above 150°C. Accelerated stability studies under ICH guidelines are absent, but analog data for methyl cinnamates suggest decomposition onset at 210–230°C.

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